![molecular formula C21H20FN5O2S2 B2616363 N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 872998-19-1](/img/structure/B2616363.png)
N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It contains a fluorobenzyl group, a triazolopyridazine core, and a methylbenzenesulfonamide moiety. These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a fused ring system containing nitrogen atoms . Attached to this core are a fluorobenzyl group and a methylbenzenesulfonamide group.Applications De Recherche Scientifique
Anti-asthmatic Potential
Compounds with [1,2,4]triazolo[1,5-b]pyridazine cores have been synthesized and evaluated for their anti-asthmatic activities, showing significant potential in treating asthma and other respiratory diseases. For example, certain derivatives exhibited potent activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, highlighting their potential value in respiratory disease treatment (Kuwahara et al., 1997).
Anticonvulsant Activities
Research into N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines has shown less activity against maximal electroshock-induced seizures in rats compared to their analogues, suggesting selective anticonvulsant properties. These findings underscore the importance of structural modifications in enhancing biological activity and could inform the design of new compounds with improved efficacy (Kelley et al., 1995).
Antimicrobial Activity
A series of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have shown promising antibacterial and antifungal activities. This suggests that incorporating sulfonamide groups into heterocyclic compounds could enhance their antimicrobial efficacy, a property potentially applicable to the compound (Hassan, 2013).
Anticancer Properties
Sulfonamide derivatives, including those with triazolo and pyridazine rings, have been investigated for their anticancer activities. For instance, certain derivatives have shown the ability to inhibit the growth of cancer cell lines, such as human cervical carcinoma, indicating their potential as leads in anticancer drug development (Aggarwal et al., 2019).
Selective COX-2 Inhibition
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been identified as potent and selective COX-2 inhibitors, with one compound advancing to clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment. This research illustrates the therapeutic potential of sulfonamide-containing compounds in inflammatory diseases (Hashimoto et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[6-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S2/c1-15-5-7-18(8-6-15)31(28,29)23-12-11-20-25-24-19-9-10-21(26-27(19)20)30-14-16-3-2-4-17(22)13-16/h2-10,13,23H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIPSJCBQJXOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.